molecular formula C25H23N3O3 B299443 N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide

Número de catálogo B299443
Peso molecular: 413.5 g/mol
Clave InChI: OUMALKZJXAYAGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide, also known as CEM-102, is a novel antibacterial agent that has shown promising results in preclinical studies. It belongs to the class of oxazolidinone antibiotics and has a unique chemical structure that distinguishes it from other antibiotics.

Mecanismo De Acción

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. It binds to a different site on the ribosome than other antibiotics, which makes it effective against bacteria that are resistant to other antibiotics. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has a bacteriostatic effect, which means that it inhibits bacterial growth but does not kill the bacteria.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has been shown to have low toxicity and good tolerability in preclinical studies. It is metabolized in the liver and excreted in the urine. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is its potent antibacterial activity against resistant bacterial strains. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is its high cost of production, which may limit its availability for clinical use.

Direcciones Futuras

There are several future directions for research on N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide. One area of research is to investigate the potential of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide for the treatment of tuberculosis, as it has been shown to have activity against Mycobacterium tuberculosis in preclinical studies. Another area of research is to investigate the potential of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide in combination with other antibiotics for the treatment of bacterial infections. Finally, further research is needed to optimize the synthesis method of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide to reduce its cost of production and increase its availability for clinical use.
Conclusion:
In conclusion, N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is a promising antibacterial agent with potent activity against resistant bacterial strains. It has a unique chemical structure and mechanism of action that make it effective against bacteria that are resistant to other antibiotics. While there are limitations to its use, further research on N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has the potential to lead to new treatments for bacterial infections.

Métodos De Síntesis

The synthesis of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide involves several steps, including the reaction of 4-cyanophenylboronic acid with 2-bromo-2-ethyl-6-methylaniline to form an intermediate compound. The intermediate compound is then reacted with 2-(2-oxoethoxy)benzoyl chloride to form N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide. The synthesis method has been optimized to yield high purity and high yield of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide.

Aplicaciones Científicas De Investigación

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has been extensively studied for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae. It has been shown to have potent activity against these bacteria, with minimum inhibitory concentrations (MICs) in the range of 0.12-1 μg/mL. N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has also been shown to be effective in animal models of bacterial infections, including skin and soft tissue infections, pneumonia, and sepsis.

Propiedades

Nombre del producto

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide

Fórmula molecular

C25H23N3O3

Peso molecular

413.5 g/mol

Nombre IUPAC

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C25H23N3O3/c1-3-19-8-6-7-17(2)24(19)28-23(29)16-31-22-10-5-4-9-21(22)25(30)27-20-13-11-18(15-26)12-14-20/h4-14H,3,16H2,1-2H3,(H,27,30)(H,28,29)

Clave InChI

OUMALKZJXAYAGD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N)C

SMILES canónico

CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.